1-Cyclopropoxy-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2,4-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the cyclopropyl cation, which then reacts with the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of an intermediate compound, followed by further reactions to introduce the cyclopropoxy group and the methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Scientific Research Applications
1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific aromatic functionalities.
Industry: It is used in the production of specialty chemicals and materials with specific aromatic properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2,4-dimethylbenzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,4-dimethylbenzene: Similar structure with an ethoxy group instead of a cyclopropoxy group.
1-Propoxy-2,4-dimethylbenzene: Similar structure with a propoxy group instead of a cyclopropoxy group.
Uniqueness
1-Cyclopropoxy-2,4-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to other alkoxy-substituted benzene derivatives.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclopropyloxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
InChI Key |
AFIODTOAXSQRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.